5-Hydroxypyridine-2,6(1H,3H)-dione
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Overview
Description
5-Hydroxypyridine-2,6(1H,3H)-dione is a heterocyclic organic compound with a pyridine ring substituted with hydroxyl and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-2,6(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and carbonyl groups in the molecule makes it reactive towards different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield pyridine derivatives with additional carbonyl groups, while reduction reactions may produce hydroxylated pyridine derivatives.
Scientific Research Applications
5-Hydroxypyridine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial activity against various microbial strains.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxypyridine-2,6(1H,3H)-dione involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the molecule can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxypyridine-2,6(1H,3H)-dione include other hydroxylated and carbonylated pyridine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C5H5NO3 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
5-hydroxy-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9) |
InChI Key |
IWXAWSWEFQKINC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)NC1=O)O |
Origin of Product |
United States |
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